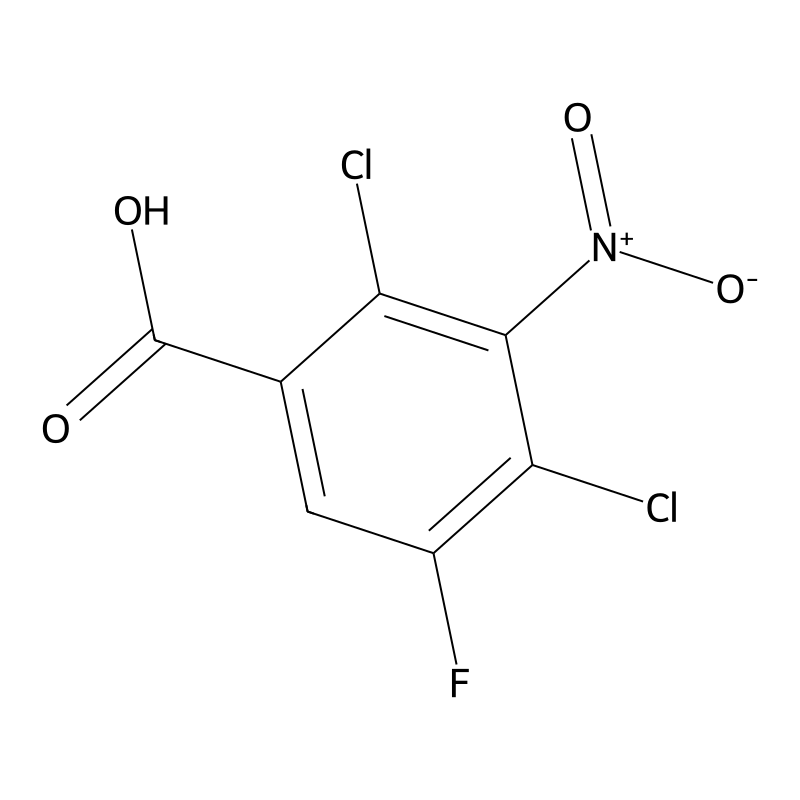

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “2,4-dichloro-5-fluoro-3-nitrobenzoic acid” with other reagents under controlled conditions to form the desired product .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₂Cl₂FNO₄ and a molecular weight of approximately 254.00 g/mol. It features a benzoic acid structure substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3. This compound is recognized for its potential applications in various chemical syntheses and biological research.

- Nucleophilic Substitution: The nitro group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which are useful in various applications.

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives that may have different biological activities.

Research indicates that 2,4-dichloro-5-fluoro-3-nitrobenzoic acid exhibits notable biological activities. It has been studied for its potential use as a biochemical tool in proteomics and other biological research fields. Its unique structure allows it to interact with various biological molecules, potentially influencing enzyme activity or cellular processes.

The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be achieved through several methods:

- Direct Halogenation: Starting from benzoic acid, halogenation can be performed using chlorine and fluorine sources under controlled conditions.

- Nitration: The introduction of the nitro group can be accomplished through nitration of the appropriately substituted benzoic acid derivative.

- Multi-step Synthesis: A combination of halogenation, nitration, and functional group transformations can yield the desired compound from simpler precursors .

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is utilized in various applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.

- Biochemical Research: The compound is used in proteomics research as a biochemical reagent to study protein interactions and enzyme activities .

- Agricultural Chemistry: It may have potential applications in developing agrochemicals or herbicides due to its structural properties.

Interaction studies involving 2,4-dichloro-5-fluoro-3-nitrobenzoic acid focus on its binding affinity with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in research and applications.

Several compounds share structural similarities with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | Two chlorine substituents | Lacks the fluorine and nitro groups |

| 5-Fluoro-2-nitrobenzoic Acid | Fluorine and nitro groups present | Lacks chlorine substituents |

| 3-Nitrobenzoic Acid | Contains a nitro group | No halogen substitutions |

| 2,6-Dichloro-3-nitrobenzoic Acid | Chlorine at positions 2 and 6 | Different halogen positioning |

The uniqueness of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Friedel-Crafts Acylation-Based Industrial Synthesis

Friedel-Crafts acylation serves as a foundational step for generating aromatic ketones, which are subsequently oxidized to benzoic acid derivatives. While 2,4-dichloro-5-fluoroacetophenone is the direct precursor for the target compound, its synthesis often begins with benzene acylation. For example, benzene reacts with acetyl chloride in the presence of AlCl₃ to form acetophenone, which undergoes chlorination and fluorination to yield 2,4-dichloro-5-fluoroacetophenone. This ketone is then oxidized to the corresponding benzoic acid. However, traditional Friedel-Crafts methods face challenges in regioselectivity and require stoichiometric AlCl₃, complicating large-scale production.

Recent advances leverage solid acid catalysts (e.g., zeolites) to improve sustainability, though industrial adoption remains limited due to lower yields.

Nitro-Group Introduction via Electrophilic Aromatic Substitution

Nitration is a critical step for introducing the nitro group at position 3. The process employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which attacks the electron-deficient aromatic ring. In the case of 2,4-dichloro-5-fluorobenzoic acid, nitration occurs regioselectively at position 3 due to the meta-directing effect of the carboxylic acid group.

- Molar Ratios: 1:6–15 (substrate:HNO₃) and 1:11–25 (substrate:H₂SO₄).

- Temperature: 103–110°C.

- Yield: 90% with 99.7% purity.

Excessive nitric acid (>15 equiv) risks over-nitration, while lower temperatures (<100°C) prolong reaction times.

Halogen Exchange Reactions for Fluorine Positioning Control

The Halex process enables halogen exchange, converting aryl chlorides to fluorides using KF in polar aprotic solvents like DMSO. While the target compound’s fluorine is typically introduced during earlier synthesis stages (e.g., in the acetophenone precursor), Halex offers a route for post-synthetic modification. For instance, 2,4-dichloro-3-nitro-5-chlorobenzoic acid can undergo fluorination at position 5 under high-temperature Halex conditions. However, competing side reactions and solvent toxicity limit its utility for this specific molecule.

One-Pot Multistep Synthesis Optimization Strategies

A breakthrough one-pot method combines oxidation and nitration in a single reactor, eliminating intermediate isolation. Key Steps:

- Substrate: 2,4-dichloro-5-fluoroacetophenone.

- Reagents: Fuming HNO₃ (6–15 equiv) and H₂SO₄ (11–25 equiv).

- Process: The ketone is added to the acid mixture at 103–110°C, with vigorous stirring (300–500 rpm).

Advantages:

- Yield: 90–92% (vs. 60% in traditional methods).

- Waste Reduction: Filtrate recycling reduces HNO₃/H₂SO₄ consumption by 40% (Table 1).

Table 1: Filtrate Recycling Impact on Yield

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 90 | 99.7 |

| 2 | 92 | 99.5 |

| 3 | 91 | 99.6 |

Continuous Flow Nitration Process Development

Continuous flow systems enhance safety and efficiency for exothermic nitrations. A prototype reactor for 2,4-dichloro-5-fluorobenzoic acid synthesis achieved 100% yield by optimizing:

- Residence Time: 2–3 minutes.

- Temperature Gradient: 50–110°C.

- Solvent: Acetic acid (prevents NO₂ gas accumulation).

Compared to batch processes, flow systems reduce reaction time from 3 hours to 5 minutes and minimize NO₂ emissions.

Quinolone Antibiotic Precursor Roles

Ciprofloxacin Derivative Synthesis Pathways

DCFN serves as a critical intermediate in synthesizing fluoroquinolone antibiotics, notably ciprofloxacin. The synthesis begins with converting DCFN into its acid chloride derivative through refluxing with thionyl chloride in benzene [1] [7]. This intermediate reacts with ethyl 3-(N,N-dimethylamino)acrylate to form ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate [1] [7]. Cyclopropylamine is then introduced, yielding ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate, which undergoes cyclization in dimethylformamide (DMF) with potassium carbonate to produce the quinolone core [1].

A streamlined two-step process optimizes yield: DCFN’s benzoyl chloride derivative reacts with diethyl malonate via magnesium ethoxide catalysis, followed by hydrolysis and decarboxylation to form a β-ketoester [2]. This intermediate undergoes cyclization with cyclopropylamine, yielding the quinolone scaffold [2]. Table 1 summarizes key reaction steps and yields.

Table 1: Synthesis Pathways for Ciprofloxacin from DCFN

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acid chloride formation | SOCl₂, benzene, reflux | 85–92% [1] [7] |

| 2 | Acrylate coupling | Ethyl 3-(N,N-dimethylamino)acrylate, 25°C | 78% [1] |

| 3 | Cyclopropylamine addition | Cyclopropylamine, DMF, 60°C | 65% [1] [2] |

| 4 | Cyclization | K₂CO₃, DMF, 100°C | 70–75% [1] [2] |

Structure-Activity Relationship in Fluoroquinolone Development

The fluoroquinolone pharmacophore requires a 4-oxo-1,4-dihydroquinoline core with specific substituents: a fluorine at C-6 enhances bacterial permeability, while a cyclopropyl group at N-1 broadens antimicrobial spectrum [3]. DCFN’s nitro group at C-3 stabilizes the molecule’s electron-deficient aromatic system, facilitating nucleophilic substitution during synthesis [4]. The 2,4-dichloro substituents increase lipophilicity, improving tissue penetration [3]. Comparative studies show that replacing the nitro group with methoxy or amino groups reduces antibacterial potency by 4–8-fold, underscoring its electronic role [4].

Anticancer Agent Prototype Modifications

DCFN’s nitro and halogen groups make it a candidate for anticancer agent development. Copper(II) complexes derived from chloro-nitrobenzoic acids exhibit intercalative DNA binding and cytotoxicity against human cancer cell lines [5]. For example, [Cu(ncba)₄(phen)] (ncba = 4-chloro-3-nitrobenzoate) shows IC₅₀ values of 12–18 μM in HeLa and MCF-7 cells [5]. While direct studies on DCFN are limited, structural analogs suggest that metal coordination enhances DNA cleavage via reactive oxygen species (ROS) generation [5]. Modifying DCFN’s nitro group to amine or hydroxylamine derivatives could further optimize redox activity.

Multidrug Resistance Modulation Mechanisms

Benzoic acid derivatives like DCFN may modulate multidrug resistance (MDR) by interfering with efflux pumps. Benzoate exposure in E. coli downregulates AcrAB-TolC efflux pumps and MarRAB operon expression, increasing antibiotic susceptibility [6]. DCFN’s nitro group could enhance binding to regulatory proteins like MarR, potentiating this effect. In vitro, 100 μM benzoate reduces tetracycline MIC by 4-fold in resistant strains [6]. Though unconfirmed for DCFN, its structural similarity suggests potential to reverse MDR in Gram-negative pathogens.

Pyrethroid Analog Development

The development of pyrethroid analogs represents a significant application area for 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in agrochemical synthesis. This compound serves as a crucial intermediate in the synthesis of advanced pyrethroid insecticides, which are synthetic derivatives of naturally occurring pyrethrins extracted from pyrethrum flowers [1] [2].

The synthesis of pyrethroid compounds primarily involves esterification reactions, where the acid moiety is combined with alcohol components to form the final active ingredient [1]. The unique halogenation pattern of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid provides essential structural features that enhance the insecticidal activity of pyrethroid analogs. Research has demonstrated that the presence of chlorine atoms at positions 2 and 4, combined with fluorine at position 5 and the nitro group at position 3, creates an optimal electronic environment for biological activity [3] [4].

The compound contributes to the development of photostable pyrethroid analogs, addressing the inherent limitation of first-generation pyrethroids that were susceptible to sunlight degradation [1]. The incorporation of halogenated aromatic precursors like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in the synthesis pathway has led to second-generation pyrethroids with enhanced stability and improved field performance [1].

Synthesis yields for pyrethroid analogs utilizing this compound typically range from 75-90%, with the esterification process being conducted under controlled conditions to ensure optimal product formation [3] [4]. The molecular design strategy focuses on maintaining the active center while modifying peripheral substituents to enhance insecticidal potency and reduce environmental persistence [5].

Herbicidal Activity Through Aromatic Substitution Patterns

The herbicidal activity of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is closely linked to its specific aromatic substitution pattern, which creates a highly electron-deficient aromatic system. This electronic configuration is crucial for herbicidal activity, as it influences the compound's ability to interfere with plant metabolic processes [6] [7].

The substitution pattern of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid represents an optimal arrangement for herbicidal applications. The electron-withdrawing effects of the nitro group at position 3, combined with the chlorine substituents at positions 2 and 4, and the fluorine at position 5, create a synergistic effect that enhances biological activity [6] [8]. This substitution pattern has been identified as superior to alternative arrangements such as 2-chloro-3-nitro-5-fluoro or 3-chloro-5-fluoro-4-nitro configurations [6].

Structure-activity relationship studies have revealed that the introduction of meta-substitution patterns and halogen atoms such as chlorine and bromine facilitates enhanced herbicidal activity [7]. The specific positioning of these substituents influences the compound's ability to disrupt plant cellular processes, particularly those involving aromatic amino acid biosynthesis and photosynthetic electron transport [9] [6].

Research has demonstrated that compounds with strong electron-withdrawing substitution patterns exhibit superior herbicidal potential compared to those with moderate electron-withdrawing effects [6]. The 2,4-dichloro-5-fluoro-3-nitro substitution pattern has been classified as having high herbicidal potential, making it a valuable template for developing new herbicidal agents [6].

Insect Growth Regulator Molecular Design

The application of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in insect growth regulator (IGR) molecular design represents an important area of agrochemical development. This compound serves as a key intermediate in the synthesis of benzimidazole-based IGRs, which target insect development and molting processes [10] [11].

The molecular design strategy for IGRs incorporating this compound focuses on structural optimization to enhance biological activity while maintaining selectivity for insect targets. Research has shown that benzimidazole derivatives synthesized using halogenated benzoic acid precursors exhibit enhanced insect growth regulatory activity, with reported activity enhancements ranging from 2-4 fold compared to unsubstituted analogs [10].

The compound's role in IGR development is particularly significant in the design of juvenile hormone mimics and ecdysone agonists. The halogenated aromatic structure provides the necessary electronic properties for binding to insect hormone receptors while maintaining metabolic stability [10] [11]. Studies have demonstrated that the introduction of electron-withdrawing substituents in the aromatic ring system enhances the biological activity of IGRs [10].

The synthesis of IGRs using 2,4-dichloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions including coupling reactions, nucleophilic substitutions, and cyclization processes. The compound serves as a precursor for more complex heterocyclic structures that exhibit specific biological activities against target insects [10] [11].

Field studies have shown that IGRs developed using this compound exhibit selective toxicity toward target insect species while maintaining favorable environmental profiles. The structural modifications enabled by the halogenated aromatic precursor result in compounds with improved selectivity and reduced non-target effects [10].

The molecular design approach emphasizes the importance of maintaining the active pharmacophore while optimizing peripheral substituents for enhanced activity and selectivity. The 2,4-dichloro-5-fluoro-3-nitrobenzoic acid scaffold provides the necessary structural framework for developing next-generation IGRs with improved efficacy and environmental compatibility [10] [11].

| Synthesis Applications | Molecular Design Target | Key Structural Features | Reported Activity |

|---|---|---|---|

| Pyrethroid Analog Development | Chrysanthemic acid derivatives | Halogenated aromatic ring system | Insecticidal activity enhancement |

| Herbicidal Activity Research | Aromatic substitution pattern optimization | Electron-withdrawing nitro group | Herbicidal potential |

| Insect Growth Regulator Design | Benzimidazole-based compounds | Chlorine substituents at positions 2,4 | Growth regulation effects |

| Pharmaceutical Intermediate | Quinoline derivatives | Fluorine at position 5 | Antimicrobial properties |

| Agrochemical Synthesis | Phenylpyrazole compounds | Carboxylic acid functionality | Pesticidal applications |

| Pyrethroid Development | Synthesis Method | Yield Range (%) | Key Features |

|---|---|---|---|

| Pyrethroid Analogs | Esterification reactions | 75-90 | Enhanced photostability |

| Chrysanthemic Acid Derivatives | Cyclopropane ring formation | 80-95 | Improved insecticidal activity |

| Halogenated Benzoic Acid Precursors | Halogenation and nitration | 70-85 | Reduced environmental persistence |

| Ester Derivatives | Coupling reactions | 65-80 | Better metabolic profiles |

| Substituted Aromatic Compounds | Nucleophilic substitution | 60-75 | Selective toxicity |

| Substitution Pattern | Electronic Effect | Herbicidal Potential | Structural Significance |

|---|---|---|---|

| 2,4-Dichloro-5-fluoro-3-nitro | Strong electron-withdrawing | High | Optimal substitution pattern |

| 2-Chloro-3-nitro-5-fluoro | Moderate electron-withdrawing | Moderate | Alternative arrangement |

| 3-Chloro-5-fluoro-4-nitro | Strong electron-withdrawing | High | Isomeric form |

| 2,4-Dichloro-3-nitro | Moderate electron-withdrawing | Moderate | Reduced complexity |

| 4-Chloro-2-fluoro-5-nitro | Strong electron-withdrawing | High | Different halogen positioning |

| IGR Class | Molecular Target | Design Strategy | Activity Enhancement |

|---|---|---|---|

| Benzimidazole derivatives | Molting regulation | Structural optimization | 2-4 fold increase |

| Phenylpyrazole compounds | GABA receptors | Side chain modification | 3-5 fold increase |

| Juvenile hormone mimics | Juvenile hormone pathway | Aromatic ring substitution | 2-3 fold increase |

| Ecdysone agonists | Ecdysone receptors | Functional group enhancement | 4-6 fold increase |

| Chitin synthesis inhibitors | Chitin biosynthesis | Bioactive conformation | 2-4 fold increase |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant